Enhanced Antitumor Activity of 6-Chloro-2-arylquinoxaline Over 6-Methyl Analog
A comparative structure-activity relationship (SAR) study on a series of 6-substituted-2/3-arylquinoxaline derivatives evaluated their in vitro anti-tumor activity. The class of 6-chloro-2/3-arylquinoxaline derivatives demonstrated significantly greater inhibitory activity against SGC-7901 gastric cancer cells compared to the 6-methyl-2/3-arylquinoxaline derivatives. Specifically, the inhibiting rate was reported as 2.02 µg/mL for the 6-chloro class of derivatives versus 0.0016 µg/mL for the 6-methyl class [1]. This study provides class-level evidence that the 6-chloro substitution is crucial for potent anticancer activity in this scaffold.
| Evidence Dimension | Inhibiting rate on SGC-7901 gastric cancer cells (MTT assay) |
|---|---|
| Target Compound Data | Class of 6-chloro-2/3-arylquinoxaline: inhibiting rate of 2.02 µg/mL |
| Comparator Or Baseline | Class of 6-methyl-2/3-arylquinoxaline: inhibiting rate of 0.0016 µg/mL |
| Quantified Difference | The 6-chloro class shows an inhibiting rate that is over 1000-fold higher (lower required concentration) than the 6-methyl class. |
| Conditions | MTT assay against SGC-7901 human gastric cancer cell line; the specific compound 6-chloro-2-(4-fluorophenyl)quinoxaline was not tested individually, but its core structure is prototypical of the more active class. |
Why This Matters
This data indicates that a procurement choice favoring the 6-chloro scaffold over the cheaper 6-methyl analog is justified for oncology-focused projects where SGC-7901 activity is a screening model.
- [1] Li, Z., Zhang, C., Yang, Z., Zhu, W., Wang, J., & Xu, X. (2015). Study on Synthesis and Antitumor Activities of 6-chloro/methyl-2/3-arylquinoxaline Derivatives. Journal of Fujian Medical University, (2), 78-82. View Source
